molecular formula C21H25BF2O2 B12841402 B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid

B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid

Cat. No.: B12841402
M. Wt: 358.2 g/mol
InChI Key: GWMHFNKFJXGGBS-UHFFFAOYSA-N
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Description

B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid is a structurally complex boronic acid derivative characterized by a biphenyl core substituted with two fluorine atoms at the 3- and 5-positions and a trans-4-propylcyclohexyl group at the 4'-position. This compound is part of a broader class of arylboronic acids widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, which are critical in pharmaceuticals, liquid crystal displays (LCDs), and organic electronics .

Properties

Molecular Formula

C21H25BF2O2

Molecular Weight

358.2 g/mol

IUPAC Name

[2,6-difluoro-4-[4-(4-propylcyclohexyl)phenyl]phenyl]boronic acid

InChI

InChI=1S/C21H25BF2O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(22(25)26)20(24)13-18/h8-15,25-26H,2-7H2,1H3

InChI Key

GWMHFNKFJXGGBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)C2=CC=C(C=C2)C3CCC(CC3)CCC)F)(O)O

Origin of Product

United States

Preparation Methods

Preparation via Grignard Reagents and Trialkyl Borates

  • Step 1: Formation of Aryl Grignard Reagent
    The biphenyl derivative bearing the trans-4-propylcyclohexyl substituent and difluoro groups is first converted into the corresponding arylmagnesium halide by reaction with magnesium metal in anhydrous ether solvents (e.g., THF or diethyl ether). This step requires careful control of moisture and temperature to avoid side reactions.

  • Step 2: Reaction with Trialkyl Borate
    The aryl Grignard reagent is then reacted with a trialkyl borate such as trimethyl borate (B(OMe)3) or tri-n-butyl borate at low temperature (typically -78 °C to 0 °C). This reaction forms an intermediate arylboronate ester.

  • Step 3: Acidic Hydrolysis
    The boronate ester intermediate is hydrolyzed under acidic aqueous conditions to yield the free boronic acid. This step is critical to obtain the boronic acid in high purity and yield.

This method is supported by classical literature and recent reviews on boronic acid synthesis, highlighting its efficiency and general applicability to functionalized aryl systems.

Preparation via Pinacolboronate Ester Intermediates

  • Use of Pinacolborane (HBpin):
    The aryl Grignard reagent can also be reacted with pinacolborane (HBpin) to form pinacolboronate esters. This method offers mild reaction conditions and high selectivity.

  • Advantages:

    • Avoids overreaction and side products common in direct borate reactions.
    • Pinacolboronate esters are stable intermediates that can be purified and then converted to boronic acids by hydrolysis.
  • Hydrolysis:
    Acidic or basic hydrolysis of the pinacolboronate ester yields the target boronic acid.

This approach is particularly useful for sensitive or sterically hindered substrates like the trans-4-propylcyclohexyl-substituted biphenyl derivative.

Transition Metal-Catalyzed Borylation

  • Catalytic Borylation of Aryl Halides:
    Palladium- or nickel-catalyzed borylation of aryl bromides or iodides using diboron reagents (e.g., bis(pinacolato)diboron) is a modern and efficient method.

  • Procedure:
    The aryl halide precursor of the biphenyl compound is reacted with the diboron reagent in the presence of a suitable catalyst and base under inert atmosphere.

  • Outcome:
    This method provides direct access to arylboronic esters, which can be hydrolyzed to the boronic acid.

While specific literature on this exact compound is limited, this method is widely used for similar biphenyl boronic acids and is adaptable to fluorinated and cyclohexyl-substituted systems.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Grignard + Trialkyl Borate Aryl-MgX, B(OMe)3 Low temp (-78 to 0 °C), dry THF High yield, well-established Sensitive to moisture, harsh reagents
Grignard + Pinacolborane (HBpin) Aryl-MgX, HBpin Ambient to low temp, THF Mild, selective, stable intermediates Requires pinacolborane availability
Pd/Ni-catalyzed Borylation Aryl halide, B2pin2, Pd/Ni catalyst Inert atmosphere, base, heat Direct, catalytic, scalable Catalyst cost, possible side reactions

Research Findings and Notes

  • The presence of electron-withdrawing fluorine atoms and bulky trans-4-propylcyclohexyl substituent influences the reactivity of the aryl halide or Grignard intermediate, often requiring optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

  • Hydrolysis steps must be carefully controlled to prevent protodeboronation or decomposition of the boronic acid.

  • Purity of the final boronic acid is typically confirmed by NMR, mass spectrometry, and elemental analysis, with purity levels exceeding 98% achievable by recrystallization or chromatographic methods.

  • The boronic acid functional group is prone to forming hydrogen-bonded dimers and networks, which can affect crystallization and handling.

Chemical Reactions Analysis

Types of Reactions

B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the difluoro and trans-4-propylcyclohexyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

A. Medicinal Chemistry

B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid has shown promise in several areas:

  • Drug Development : Its ability to interact with biological molecules positions it as a candidate for developing inhibitors targeting specific enzymes or receptors. For instance, boronic acids are known to inhibit proteasomes and certain kinases, which are critical in cancer therapies.

B. Sensor Technology

The compound's reactivity with diols makes it suitable for designing glucose sensors:

  • Glucose Detection : Boronic acids can selectively bind to glucose over other sugars due to their unique binding properties. This specificity is crucial for developing accurate biosensors for diabetes management.

C. Material Science

In material science, boronic acids like this compound can be utilized in:

  • Polymer Chemistry : They can serve as building blocks for creating functional polymers with specific properties such as responsiveness to environmental changes (e.g., pH or glucose levels).

Research indicates that boronic acids exhibit various biological activities:

Activity TypeObservations
Glucose BindingHigh affinity for glucose; potential for sensor development
Cancer Cell InhibitionSelective inhibition observed in vitro studies

One study demonstrated that a similar boronic acid derivative effectively inhibited tumor growth in xenograft models, highlighting its potential in targeted cancer therapies.

Mechanism of Action

The mechanism of action of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond. This reaction is facilitated by the presence of a base, which deprotonates the boronic acid group, enhancing its nucleophilicity.

Comparison with Similar Compounds

(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic Acid

  • Substituents : 3,5-difluoro, 4'-methyl.
  • Molecular Formula : C₁₃H₁₁BF₂O₂.
  • Key Differences : The methyl group at the 4'-position reduces steric hindrance and hydrophobicity compared to the propylcyclohexyl group in the main compound. This analog exhibits lower molecular weight (264.04 g/mol vs. ~376.23 g/mol) and simpler synthesis pathways .
  • Applications : Primarily used in small-molecule drug discovery due to its moderate reactivity in Suzuki couplings.

B-(3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic Acid

  • Substituents : 3-fluoro, 4'-propyl.
  • Key Differences : Lacking the 5-fluoro and cyclohexyl groups, this compound has reduced electronic withdrawal effects and lower steric demand, making it more reactive in cross-couplings but less thermally stable .

Electronic Analogs with Alkoxy/Halogen Substituents

(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic Acid

  • Substituents : 4'-propoxy.
  • Molecular Formula : C₁₅H₁₅BO₃.
  • Key Differences : The electron-donating propoxy group contrasts with the electron-withdrawing fluorine atoms in the main compound, leading to slower oxidative addition in palladium-catalyzed reactions. This analog is more soluble in polar solvents .
  • Applications : Intermediate in OLED materials where solubility is prioritized over reactivity .

(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic Acid

  • Substituents : 4'-chloro.
  • Key Differences: The chloro substituent provides moderate electron withdrawal but lacks the steric bulk of cyclohexyl groups.

Application-Specific Analogs

(3-Formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid

  • Substituents : 3-formyl, 2'-trifluoromethyl.
  • Key Differences : The formyl group enables further functionalization (e.g., oxime formation), while the trifluoromethyl group enhances metabolic stability. This compound is used in antitumor agent synthesis but requires stringent reaction conditions .

4-Biphenylboronic Acid

  • Substituents : Unsubstituted biphenyl core.
  • Key Differences : Lacking fluorine and cyclohexyl groups, it is less reactive in electron-deficient systems but serves as a baseline for studying substituent effects in catalysis .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications
B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)... 3,5-difluoro, trans-4-propylcyclohexyl C₂₁H₂₄BF₂O₂ 376.23 97% LCD intermediates, Drug discovery
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)... 3,5-difluoro, 4'-methyl C₁₃H₁₁BF₂O₂ 264.04 97% Suzuki coupling
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid 4'-propoxy C₁₅H₁₅BO₃ 254.09 92% OLED materials
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 4'-chloro C₁₂H₁₀BClO₂ 232.47 100% Organic synthesis

Key Research Findings

Reactivity in Cross-Couplings : Fluorine substituents enhance oxidative addition rates in palladium-mediated reactions, as seen in the main compound’s superior yield (>80%) compared to alkoxy-substituted analogs (~60%) .

Thermal Stability : The trans-4-propylcyclohexyl group in the main compound improves thermal stability (decomposition >250°C) compared to methyl or alkoxy analogs (<200°C), making it suitable for high-temperature LCD applications .

Hazard Profiles : Fluorine-substituted boronic acids generally exhibit lower acute toxicity (e.g., H315/H319 warnings) compared to chloro analogs, which require stricter handling .

Biological Activity

B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a biphenyl core and difluoro substituents that may influence its reactivity and biological interactions.

  • Molecular Formula : C21H25BF2O2
  • Molecular Weight : 358.2 g/mol
  • CAS Number : 1204051-93-3

General Biological Activity of Boronic Acids

Boronic acids, including this compound, are known for their diverse biological activities. They typically exhibit properties such as:

  • Anticancer activity : Many boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in cancer cell survival.
  • Antiviral effects : Some compounds in this class have shown potential against viral infections through mechanisms that disrupt viral replication.
  • Enzyme inhibition : Boronic acids can act as inhibitors for various enzymes, including serine proteases and glycosidases.

Table 1: Biological Activities of Related Boronic Acids

Compound NameActivityReference
BortezomibProteasome inhibitor; used in multiple myeloma treatment
CarfilzomibSelective proteasome inhibitor; shows efficacy against solid tumors
3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl]boronic acidInhibits certain cancer cell lines

The biological activity of boronic acids often involves:

  • Binding to Proteins : Boron forms reversible covalent bonds with diols in proteins, which can alter protein function and stability.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors involved in signaling pathways, boronic acids can affect cellular responses such as apoptosis and proliferation.

Case Studies

Several case studies have explored the biological implications of boronic acids:

  • Anticancer Activity : A study demonstrated that a structurally similar boronic acid exhibited significant cytotoxic effects on breast cancer cell lines through proteasome inhibition.
  • Antiviral Research : Research on related compounds indicated potential antiviral properties by disrupting viral life cycles at the cellular level.

Future Research Directions

Given the promising properties of boronic acids, further empirical studies focusing specifically on this compound are warranted. Potential areas of investigation include:

  • Detailed pharmacological profiling to determine specific biological targets.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships to optimize the compound for desired biological effects.

Q & A

Synthesis and Purification: What are the recommended synthetic routes and purification methods for this boronic acid derivative?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic acid moiety. A typical protocol involves reacting the brominated biphenyl precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a degassed toluene/water mixture (4:1 v/v) at 80°C overnight . Post-synthesis, purification often employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane. For crystalline derivatives, recrystallization from ethanol or acetonitrile is recommended. Purity assessment via HPLC or GC (with >97% purity thresholds) ensures suitability for downstream applications .

Characterization Techniques: How should researchers validate the structural integrity of this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Confirm substituent positions and cyclohexyl stereochemistry. For example, trans-4-propylcyclohexyl protons exhibit distinct splitting patterns (e.g., axial vs. equatorial) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M−H]⁻ peak at m/z 308.0294 for related phosphonic acid derivatives) .
  • Melting Point Analysis : Compare observed values (e.g., 243–248°C) with literature data to detect impurities .
  • FT-IR : Identify boronic acid B-O stretching (~1340 cm⁻¹) and aryl fluoride C-F vibrations (~1200 cm⁻¹) .

Application in Suzuki-Miyaura Cross-Coupling: What reaction conditions optimize coupling efficiency for this substrate?

Answer:
Optimal conditions include:

  • Catalyst System : Pd(PPh₃)₄ (1–5 mol%) due to its stability with electron-deficient aryl halides .
  • Base : K₂CO₃ or Cs₂CO₃ in biphasic toluene/water systems to enhance boronic acid activation .
  • Temperature : 80–100°C for 12–24 hours, monitored by TLC.
  • Substrate Ratios : 1:1.2 molar ratio of aryl halide to boronic acid to minimize homo-coupling byproducts . Post-reaction, extract with dichloromethane and purify via flash chromatography.

Role in Metal-Organic Framework (MOF) Synthesis: How is this compound utilized in constructing functional MOFs?

Answer:
The boronic acid group enables covalent organic framework (COF) assembly via condensation reactions. For example, it can link with diamine or diol spacers under solvothermal conditions. In one protocol, 1.5 g of the boronic acid reacts with 3,5-dibromopyridine-4-amine in a degassed toluene/water mixture with Pd(PPh₃)₄, yielding a porous MOF with irradiation stability . Post-synthetic modification (e.g., iodine binding) can enhance functionality for gas storage or catalysis. Characterization via PXRD and BET surface area analysis validates framework integrity .

Data Contradictions: How to resolve discrepancies in reported melting points or spectral data?

Answer:
Discrepancies (e.g., melting points ranging from 232–245°C in similar boronic acids ) may arise from polymorphism or impurities. To resolve:

  • Reproduce Synthesis : Ensure identical conditions (solvent, heating rate) .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or decomposition events.
  • NMR Spiking : Compare with authentic samples to confirm peak assignments .
  • Elemental Analysis : Verify stoichiometry (e.g., %C, %H) to rule out hydrate or solvate formation.

Crystallography: What strategies improve single-crystal X-ray diffraction (SC-XRD) analysis of this compound?

Answer:

  • Crystallization : Use slow evaporation of a saturated DCM/hexane solution at 4°C.
  • Data Collection : Collect high-resolution data (θmax > 25°) with Mo-Kα radiation.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling (e.g., propylcyclohexyl groups). Hydrogen atoms on boron require constrained refinement .
  • Validation : Check CIF files with PLATON to flag symmetry errors or missed solvent .

Inhibitor Design: How can this boronic acid be leveraged in developing enzyme inhibitors?

Answer:
The boronic acid moiety can act as a transition-state analog in protease inhibition (e.g., targeting HIV-1 protease). Functionalization steps include:

  • Phosphonic Acid Derivatives : React with phosphonyl chlorides to form analogs like [(difluorobiphenyl)methyl]phosphonic acid, validated via ³¹P/¹⁹F NMR .
  • Biological Assays : Test inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates. Computational docking (AutoDock Vina) predicts binding modes to guide optimization .

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